5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a fused pyrazole and pyrimidine ring system, which is known for its versatility in chemical synthesis and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4-nitropyrazole with a suitable aldehyde or ketone in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,7,7-trimethyl-4-(4-nitrophenyl)-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one:
4-(4-hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one: Another related compound with distinct functional groups.
Uniqueness
5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride stands out due to its specific combination of a nitro group and a fused pyrazole-pyrimidine ring system, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C9H15ClN4O3 |
---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
5,5,7-trimethyl-2-nitro-4,6-dihydropyrazolo[1,5-a]pyrimidin-7-ol;hydrochloride |
InChI |
InChI=1S/C9H14N4O3.ClH/c1-8(2)5-9(3,14)12-6(10-8)4-7(11-12)13(15)16;/h4,10,14H,5H2,1-3H3;1H |
InChI Key |
IXXKJMYIWSPZDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(N2C(=CC(=N2)[N+](=O)[O-])N1)(C)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.